2-溴-5-(三氟甲基)吡啶-3-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

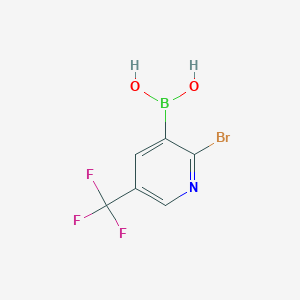

“2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid” is a chemical compound with the CAS Number: 2377606-29-4 . It has a molecular weight of 269.81 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid” can be represented by the SMILES string FC(F)(F)c1ccc(Br)nc1 . The InChI code for this compound is 1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H .

Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 44-48 °C . Its empirical formula is C6H3BrF3N .

科学研究应用

合成与催化

2-溴-5-(三氟甲基)吡啶-3-硼酸是复杂分子合成中的关键试剂。例如,它用于交叉偶联反应中,交叉偶联反应是有机合成中形成新的碳碳键的基本技术。一项研究重点介绍了 Pd 催化的 5-溴-1,2,3-三嗪交叉偶联方法的效率,优化允许制备广泛的(杂)芳基-1,2,3-三嗪。使用数据科学支持的硼酸化学空间评估了反应的范围,证明了该方法的普遍性,并促进了嘧啶和吡啶的高收率和最少步骤的合成 (Hoff, Hauser, & Gademann, 2022)。

材料科学

在材料科学中,该分子的路易斯酸性和它与含氮化合物的相互作用是人们感兴趣的。一项探索三(五氟苯基)硼与含氮化合物(如腈、胺和吡啶)配合物的研究发现,这些相互作用产生配位加合物。这些加合物在材料科学中对于开发具有特定电子和结构性质的新材料至关重要 (Focante, Mercandelli, Sironi, & Resconi, 2006)。

光学和光谱应用

另一个应用领域是在开发具有特定光学性质的材料。5-溴-2-(三氟甲基)吡啶(一种相关化合物)的光谱表征是使用傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱进行的。该研究应用密度泛函理论来优化几何结构并评估振动频率、化学位移值和非线性光学性质,突出了其在设计具有特定光学特性的材料中的潜在用途 (Vural & Kara, 2017)。

化学反应性和机理研究

2-溴-5-(三氟甲基)吡啶-3-硼酸与其他化合物的反应性提供了对新的反应机理和途径的见解。例如,一项关于 1,3,2-二氮杂亚磷三氟甲磺酸盐催化的吡啶的无金属区域和化学选择性氢硼化的研究探索了氢硼化的一个新的催化循环,为选择性合成过程提供了一条途径 (Rao, Chong, & Kinjo, 2018)。

未来方向

Trifluoromethylpyridines, such as “2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to their biological activities . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

作用机制

Target of Action

The primary target of 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The compound’s role in this pathway can lead to the synthesis of a variety of biologically active molecules .

Pharmacokinetics

It’s known that the compound is a relatively stable and readily prepared organoboron reagent , suggesting it may have suitable properties for bioavailability.

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a variety of complex organic molecules, including biologically active molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a refrigerated and dark place , suggesting that temperature and light exposure may affect its stability. Additionally, the SM coupling reaction in which the compound participates is known to be exceptionally mild and functional group tolerant , indicating that the reaction conditions can also influence the compound’s action and efficacy.

属性

IUPAC Name |

[2-bromo-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHLHHBJRNPGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Br)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2760245.png)

![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)

![6-Chloro-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2760250.png)

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)

![4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic Acid](/img/structure/B2760254.png)

![2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760257.png)

![2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile](/img/structure/B2760264.png)